EHop-016 is a small molecule compound originally developed as a novel inhibitor of the Rac GTPase. [, ] Rac GTPases are signaling proteins crucial for various cellular processes, including cell migration, invasion, and proliferation. [, ] EHop-016 demonstrates greater potency in inhibiting Rac activity compared to previously available inhibitors. [, , ] Due to its inhibitory action on Rac, EHop-016 is extensively studied for its potential as an anti-metastatic agent, particularly for cancers like breast cancer. [, , , , ] Beyond cancer, EHop-016 has demonstrated promising results in studies related to fungal infections, [] viral infections, [, ] and even specific neurological functions. [] Its ability to influence various cellular processes controlled by Rac GTPases makes EHop-016 a valuable tool for researchers exploring diverse biological pathways.
One study briefly mentions that EHop-016 and its derivatives, aimed at enhancing efficacy and bioavailability, were synthesized by maintaining 9-ethyl-3-(1H-1,2,3-triazol-1-yl)-9H-carbazole as the core structure and introducing various modifications. []
The detailed synthetic procedure includes:
EHop-016 features a complex molecular structure characterized by its carbazole core attached to a pyrimidine ring. The molecular formula is C18H23ClN6O, and its molecular weight is approximately 368.87 g/mol. The compound's structure allows it to effectively interact with the GEF binding pocket of Rac1, inhibiting its activity.
Key structural features include:
Spectroscopic data confirms the presence of various functional groups, including amines and aromatic rings, which are essential for its biological activity .
EHop-016 primarily acts through its inhibition of Rac GTPase activity. The compound disrupts the interaction between Rac and its GEFs, thereby preventing the downstream signaling that leads to cell migration and proliferation. Key reactions include:
Experimental assays have demonstrated that EHop-016 exhibits an IC50 value around 1 μM against Rac in metastatic breast cancer cells, indicating significant potency in blocking this pathway .
EHop-016 exerts its effects by binding to the GEF-binding pocket of Rac proteins, thereby preventing their activation. This inhibition leads to:
The mechanism underscores the potential application of EHop-016 as a therapeutic agent against cancer metastasis.
EHop-016 is characterized by several notable physical properties:
Chemical properties include:
Analytical techniques such as NMR and mass spectrometry confirm its identity and purity post-synthesis .
EHop-016 has been primarily investigated for its potential applications in oncology:
Future research may focus on optimizing EHop-016 derivatives to improve potency and specificity against various cancer types while minimizing off-target effects.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3